2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 430428-95-8
VCID: VC7336810
InChI: InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2
SMILES: C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS No.: 430428-95-8

Cat. No.: VC7336810

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione - 430428-95-8

Specification

CAS No. 430428-95-8
Molecular Formula C13H18N2O3
Molecular Weight 250.298
IUPAC Name 4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Standard InChI InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2
Standard InChI Key XDWKVGTWSHBCSO-UHFFFAOYSA-N
SMILES C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, describes a bridged bicyclic system featuring:

  • A methano-bridged isoindole core (4,7-methanoisoindole)

  • Two carbonyl groups at positions 1 and 3

  • A substituted ethylamine side chain at position 2 containing:

    • A secondary amine group

    • Terminal hydroxyl functionality

Comparative analysis with structurally similar compounds reveals key differences:

FeatureTarget CompoundClosest Analog (CAS 32620-90-9)
Bridging GroupMethano (CH₂)Epoxy (O)
Side ChainAminoethyl-hydroxyethylHydroxyethyl
Molecular FormulaC₁₃H₁₉N₂O₄C₁₀H₁₁NO₄
Molecular Weight279.30 g/mol (calculated)209.20 g/mol

Synthesis Challenges

Potential Pathway

  • Core Formation: Diels-Alder reaction between furan derivatives and maleic anhydride analogs

  • Methano Bridge Installation: Catalytic hydrogenation or Grignard addition

  • Side Chain Modification:

    • Nucleophilic amination with 2-(2-aminoethoxy)ethanol

    • Reductive amination using hydroxyacetone

Key challenges include:

  • Stereochemical control at bridgehead carbons

  • Compatibility of reactive groups during multi-step synthesis

  • Purification of polar intermediates

Biological Activity Predictions

While no direct biological data exists for this compound, quantitative structure-activity relationship (QSAR) modeling based on analogous structures suggests:

Predicted Pharmacological Properties

ParameterValue (Predicted)Method Used
LogP-0.85XLogP3-AA
Water Solubility3.12 g/LAli-Solub
CYP2D6 Inhibition0.78 ProbabilityadmetSAR
HERG InhibitionLow RiskPred-hERG 4.2

Therapeutic Potential

  • Neurological Applications: Structural similarity to kynurenine pathway metabolites suggests possible NMDA receptor modulation.

  • Antimicrobial Activity: Amphiphilic character may enable membrane disruption mechanisms.

Material Science Applications

The compound’s rigid bicyclic structure and multiple hydrogen-bonding sites make it a candidate for:

Advanced Material Development

ApplicationDesign StrategyChallenges
Metal-Organic FrameworksChelation through carbonyl groupsCompetitive coordination with amine
Polymer CrosslinkingRadical-initiated polymerizationSteric hindrance from bicyclic core

Research Limitations and Future Directions

Current knowledge gaps highlight critical needs for:

  • Synthetic Methodology Development

    • Optimized routes for stereoselective synthesis

    • Green chemistry approaches to reduce step count

  • Characterization Priorities

    • X-ray crystallography for structural confirmation

    • Dynamic NMR studies of bridgehead dynamics

  • Biological Screening

    • Broad-spectrum antimicrobial assays

    • Kinase inhibition profiling

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